

What are the physical and chemical properties of 6-Bromohexylphosphonic acid?

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: 6-Bromohexylphosphonic acid

Cat. No.: B605011

Get Quote

6-Bromohexylphosphonic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromohexylphosphonic acid is a bifunctional organophosphorus compound that has garnered significant interest in the field of drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). Its structure, featuring a terminal bromine atom and a phosphonic acid group connected by a hexyl chain, makes it a versatile linker for conjugating a target protein ligand with an E3 ubiquitin ligase ligand. This guide provides an indepth overview of the physical and chemical properties of **6-bromohexylphosphonic acid**, detailed experimental protocols for its synthesis, and an exploration of its role in targeted protein degradation.

Physical and Chemical Properties

6-Bromohexylphosphonic acid is a solid at room temperature with a molecular formula of C6H14BrO3P and a molecular weight of 245.05 g/mol .[1][2] While specific experimental data for its melting and boiling points are not readily available in the literature, its physical state suggests a relatively high melting point. The phosphonic acid moiety imparts some degree of



water solubility, which is expected to be enhanced in basic conditions due to deprotonation.[3] Conversely, it is likely to exhibit solubility in polar organic solvents.

Data Presentation

Property	Value	Reference(s)
Molecular Formula	C6H14BrO3P	[1][2]
Molecular Weight	245.05 g/mol	[1][2]
CAS Number	133345-66-1	[1][2]
Physical Form	Solid	[2]
Purity	Typically ≥98%	[2]
Storage	Recommended at 2-8°C	[1]

Experimental Protocols

The synthesis of **6-bromohexylphosphonic acid** is typically achieved in a two-step process: the formation of a phosphonate ester via the Michaelis-Arbuzov reaction, followed by hydrolysis to the corresponding phosphonic acid.

Synthesis of Diethyl (6-bromohexyl)phosphonate

This procedure is adapted from optimized methods for the synthesis of ω -bromoalkylphosphonates.[4]

Materials:

- 1,6-dibromohexane
- Triethyl phosphite
- Nitrogen gas
- Standard glassware for inert atmosphere reactions
- Distillation apparatus



· Vacuum fractional distillation setup

Procedure:

- Set up a reaction flask equipped with a dropping funnel and a distillation head under a nitrogen atmosphere.
- Add 1,6-dibromohexane (1.0 equivalent) to the reaction flask and heat to 140°C.
- Slowly add triethyl phosphite (1.0 equivalent) dropwise to the heated 1,6-dibromohexane over a period of 2 hours. The bromoethane byproduct will distill off during the addition.
- After the addition is complete, continue to stir the reaction mixture at 140°C for an additional hour.
- Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS).
- Upon completion, purify the crude product by vacuum fractional distillation to yield diethyl (6bromohexyl)phosphonate as a colorless oil.[4]

Characterization: The product can be characterized by ¹H NMR, ³¹P NMR, and mass spectrometry.[4]

Hydrolysis of Diethyl (6-bromohexyl)phosphonate to 6-Bromohexylphosphonic Acid

Two common methods for the hydrolysis of phosphonate esters are acidic hydrolysis with concentrated hydrochloric acid and the McKenna reaction using bromotrimethylsilane (TMSBr).

This protocol is based on general procedures for the acidic hydrolysis of phosphonate esters. [5]

Materials:

- Diethyl (6-bromohexyl)phosphonate
- Concentrated hydrochloric acid (HCI)



- Water
- Toluene (for azeotropic removal of water)
- Round-bottom flask with reflux condenser
- Rotary evaporator

Procedure:

- To a round-bottom flask, add diethyl (6-bromohexyl)phosphonate (1.0 equivalent) and a solution of concentrated hydrochloric acid (e.g., 3 equivalents in water).[5]
- Heat the mixture to reflux and maintain for several hours (typically 2.5 to 9.5 hours, depending on the substrate).[5] The reaction can be monitored by ³¹P NMR spectroscopy.
- After the reaction is complete, cool the mixture to room temperature.
- Remove the excess HCl and water under reduced pressure using a rotary evaporator.
- Add toluene to the residue and perform an azeotropic distillation to remove residual water.
- The resulting solid is **6-bromohexylphosphonic acid**. Further purification, if necessary, can be achieved by recrystallization.

This method is an alternative for substrates that may be sensitive to strong acidic conditions.

Materials:

- Diethyl (6-bromohexyl)phosphonate
- Bromotrimethylsilane (TMSBr)
- Dichloromethane (DCM) or another suitable anhydrous solvent
- Methanol (MeOH)
- Inert atmosphere setup (e.g., nitrogen or argon)



Procedure:

- Dissolve diethyl (6-bromohexyl)phosphonate (1.0 equivalent) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0°C.
- Slowly add TMSBr (excess, e.g., 2.2 equivalents) to the cooled solution.
- Allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitor by TLC or NMR).
- Remove the solvent and excess TMSBr under reduced pressure.
- Carefully add methanol to the residue to hydrolyze the silyl ester intermediate.
- Evaporate the methanol to yield the crude **6-bromohexylphosphonic acid**. The product can be purified by appropriate methods such as crystallization.

Chemical Reactivity and Stability

The chemical reactivity of **6-bromohexylphosphonic acid** is characterized by the distinct properties of its two functional groups. The bromine atom serves as a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for its conjugation to various molecules, which is a key feature in its application as a PROTAC linker.

The phosphonic acid moiety is a stable functional group.[6] Phosphonic acids are generally resistant to hydrolysis and oxidation under physiological conditions.[7] The P-C bond is particularly robust. The acidic protons of the phosphonic acid group can participate in acid-base reactions and can be deprotonated under basic conditions to form a phosphonate salt. This property can influence the solubility and binding interactions of the molecule.

Role in Signaling Pathways and Drug Development

6-Bromohexylphosphonic acid itself is not known to directly participate in or modulate specific signaling pathways. Its primary role in drug development is that of a linker in the design of PROTACs.[2][8]



PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker component of a PROTAC, for which **6-bromohexylphosphonic acid** is a precursor, is crucial for the formation of a stable and productive ternary complex between the target protein and the E3 ligase.[9] The length, flexibility, and chemical nature of the linker dictate the relative orientation and proximity of the two proteins, which in turn affects the efficiency of ubiquitination and degradation.[9][10]

The alkyl chain of **6-bromohexylphosphonic acid** provides flexibility, while its length can be tailored to optimize the distance between the two ends of the PROTAC. The terminal functional groups allow for the covalent attachment of the target-binding and E3 ligase-binding moieties.

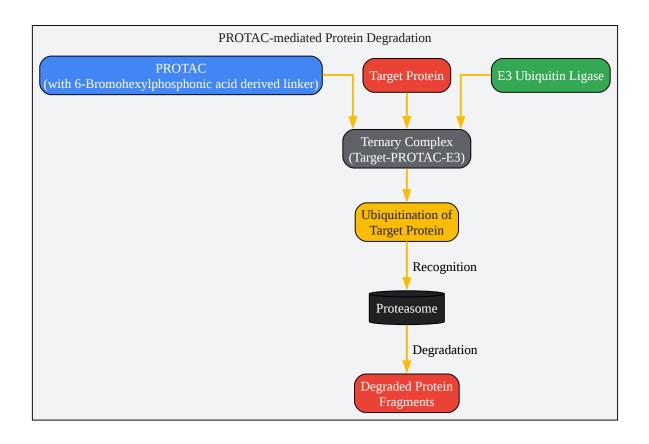
Mandatory Visualizations



Click to download full resolution via product page

Caption: Synthetic pathway to **6-Bromohexylphosphonic acid**.





Click to download full resolution via product page

Caption: Mechanism of action for a PROTAC utilizing a linker.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References







- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Bromohexylphosphonic acid | CymitQuimica [cymitquimica.com]
- 3. Impact of PROTAC Linker Plasticity on the Solution Conformations and Dissociation of the Ternary Complex PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Optimization and a Kinetic Study on the Acidic Hydrolysis of Dialkyl α-Hydroxybenzylphosphonates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. MyHach Customer Service [support.hach.com]
- 8. NB-64-72848-100mg | 6-Bromohexylphosphonic acid [133345-66-1] Neobiotech [neo-biotech.com]
- 9. chempep.com [chempep.com]
- 10. ptc.bocsci.com [ptc.bocsci.com]
- To cite this document: BenchChem. [What are the physical and chemical properties of 6-Bromohexylphosphonic acid?]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605011#what-are-the-physical-and-chemical-properties-of-6-bromohexylphosphonic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com